1-Benzyl-7-ethylindole-3-carbaldehyde
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Overview
Description
1-Benzyl-7-ethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, making them crucial in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-7-ethylindole-3-carbaldehyde typically involves the Fischer indole synthesis, where phenylhydrazine reacts with aldehydes or ketones under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative in good yield .
Industrial Production Methods: Industrial production methods for indole derivatives, including this compound, often involve large-scale Fischer indole synthesis. This method is favored due to its efficiency and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-7-ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo electrophilic substitution reactions due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Indole-3-carboxylic acid.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-Benzyl-7-ethyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-7-ethylindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1-Benzyl-1H-indole-3-carbaldehyde
- 1-Ethyl-1H-indole-3-carbaldehyde
- 1-Benzyl-7-methyl-1H-indole-3-carbaldehyde
Comparison: 1-Benzyl-7-ethyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and potency in biological assays .
Properties
Molecular Formula |
C18H17NO |
---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
1-benzyl-7-ethylindole-3-carbaldehyde |
InChI |
InChI=1S/C18H17NO/c1-2-15-9-6-10-17-16(13-20)12-19(18(15)17)11-14-7-4-3-5-8-14/h3-10,12-13H,2,11H2,1H3 |
InChI Key |
IHHYAZNNSRQODB-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3)C=O |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3)C=O |
Origin of Product |
United States |
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